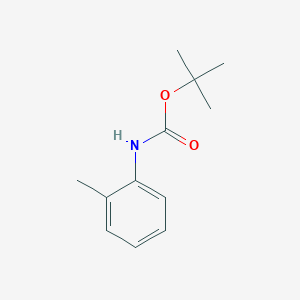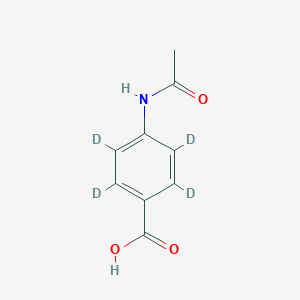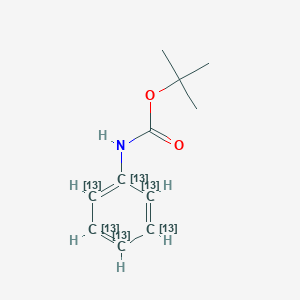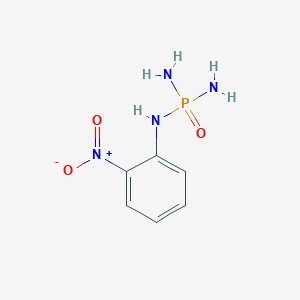
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
描述
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C13H16N2O5 It is a derivative of benzoic acid and contains functional groups such as a nitro group, an ester group, and an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate typically involves the esterification of 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Hydrolysis: Aqueous sodium hydroxide, heat.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 4-(Butyrylamino)-3-methyl-5-aminobenzoate.
Hydrolysis: 4-(Butyrylamino)-3-methyl-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the ester and amide groups may facilitate binding to proteins and enzymes.
相似化合物的比较
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(butyrylamino)-3-methylbenzoate: Lacks the nitro group, which may result in different reactivity and applications.
Methyl 4-(butyrylamino)-3-nitrobenzoate: Lacks the methyl group, which may affect its steric properties and interactions with other molecules.
Methyl 4-(amino)-3-methyl-5-nitrobenzoate: Lacks the butyrylamino group, which may influence its solubility and biological activity.
The presence of the nitro group in this compound makes it unique and potentially more reactive compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.
属性
IUPAC Name |
methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCBUUTXGYCQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430843 | |
| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152628-01-8 | |
| Record name | 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8JE88MQU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using a mixed acid (nitric acid and sulfuric acid) for the nitration step in the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate?
A1: The research by [] highlights the advantages of using a mixed acid system for the nitration reaction compared to using concentrated nitric acid alone. [] This method leads to a higher yield (above 80%) of this compound, making the process more efficient and cost-effective. [] The improved yield can be attributed to the enhanced electrophilicity of the nitronium ion (NO2+) in the presence of sulfuric acid, facilitating the nitration of the aromatic ring.
Q2: Can you describe the overall synthetic process for this compound as detailed in the research?
A2: The synthesis, as described in [], starts with Methyl 4-amino-3-methylbenzoate. This starting material reacts with butyryl chloride in chloroform to yield Methyl 4-(butyrylamino)-3-methylbenzoate. [] The crucial nitration step involves adding this intermediate dropwise to a mixture of 95% fuming nitric acid and sulfuric acid, maintained at a low temperature (-10°C to -5°C). [] This controlled nitration yields the final product, this compound, with an overall yield of 88%. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)



